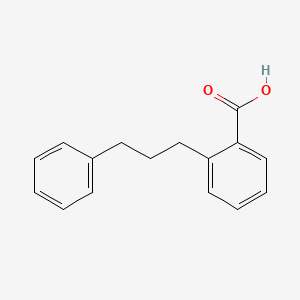

2-(3-phenylpropyl)benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 2-(3-fenilpropil)benzoico es un compuesto orgánico con la fórmula molecular C16H16O2. Es un derivado del ácido benzoico, donde un grupo fenilpropil está unido al núcleo del ácido benzoico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2-(3-fenilpropil)benzoico normalmente implica la reacción de alcohol 3-fenilpropílico con cloruro de benzoílo en presencia de una base como la piridina. La reacción procede a través de un proceso de esterificación, seguido de hidrólisis para producir el ácido deseado .

Métodos de producción industrial: Los métodos de producción industrial del ácido 2-(3-fenilpropil)benzoico no están ampliamente documentados. los compuestos similares a menudo se producen utilizando procesos de esterificación e hidrólisis a gran escala, con un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 2-(3-fenilpropil)benzoico puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El grupo fenilpropil se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: El grupo ácido carboxílico se puede reducir a un alcohol.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.

Productos principales:

Oxidación: Formación de derivados del ácido benzoico.

Reducción: Formación de derivados del alcohol bencílico.

Sustitución: Formación de derivados nitro o halogenados del ácido benzoico.

Aplicaciones Científicas De Investigación

El ácido 2-(3-fenilpropil)benzoico tiene varias aplicaciones en investigación científica:

Mecanismo De Acción

El mecanismo de acción preciso del ácido 2-(3-fenilpropil)benzoico no se entiende completamente. Se cree que interactúa con dianas moleculares y vías específicas, posiblemente involucrando la inhibición enzimática o la modulación de receptores. Se necesita más investigación para dilucidar las vías exactas y las dianas moleculares involucradas .

Compuestos similares:

3-Fenilpropil benzoato: Similar en estructura pero difiere en grupos funcionales y propiedades.

Benzoato de bencilo: Otro derivado del ácido benzoico con diferentes aplicaciones y propiedades.

Singularidad: El ácido 2-(3-fenilpropil)benzoico es único debido a su configuración estructural específica, que confiere propiedades químicas y físicas distintas.

Comparación Con Compuestos Similares

3-Phenylpropyl benzoate: Similar in structure but differs in functional groups and properties.

Benzyl benzoate: Another benzoic acid derivative with different applications and properties.

Uniqueness: 2-(3-phenylpropyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Propiedades

Número CAS |

13203-90-2 |

|---|---|

Fórmula molecular |

C16H16O2 |

Peso molecular |

240.30 g/mol |

Nombre IUPAC |

2-(3-phenylpropyl)benzoic acid |

InChI |

InChI=1S/C16H16O2/c17-16(18)15-12-5-4-10-14(15)11-6-9-13-7-2-1-3-8-13/h1-5,7-8,10,12H,6,9,11H2,(H,17,18) |

Clave InChI |

WTSQYIQCBHQOBC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CCCC2=CC=CC=C2C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.